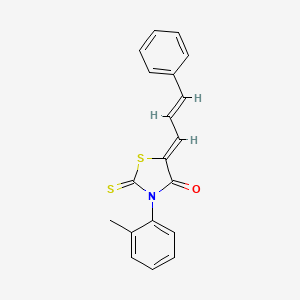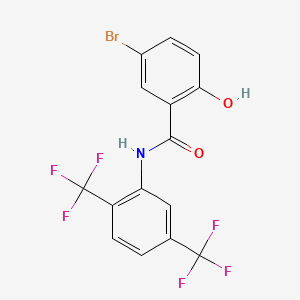![molecular formula C16H15IN2 B1671811 Iodure de 4-[(E)-2-(1H-indol-3-YL)-vinyl]-1-méthyl-pyridinium CAS No. 36098-33-6](/img/structure/B1671811.png)
Iodure de 4-[(E)-2-(1H-indol-3-YL)-vinyl]-1-méthyl-pyridinium
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
It is known that indole derivatives play a significant role in cell biology and are important types of molecules in natural products .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells, microbes, and different types of disorders in the human body .
Analyse Biochimique
Biochemical Properties
4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the indole moiety is known to bind with high affinity to multiple receptors, which can lead to diverse biological activities . The compound’s interactions with enzymes such as oxidases and reductases can influence redox reactions, impacting cellular metabolism and signaling pathways.
Cellular Effects
The effects of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cell surface receptors can activate or inhibit specific signaling cascades, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s indole moiety allows it to interact with nucleic acids and proteins, potentially altering their function and stability . Additionally, changes in gene expression can result from the compound’s influence on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on redox reactions and energy metabolism can lead to changes in cellular homeostasis . Additionally, its interactions with metabolic enzymes can affect the synthesis and degradation of key biomolecules.
Transport and Distribution
Within cells and tissues, 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects.
Subcellular Localization
The subcellular localization of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its effects . For example, localization to the mitochondria may enhance its role in regulating energy metabolism and oxidative stress.
Méthodes De Préparation
F16 peut être synthétisé par une réaction entre l'iodure de 1,4-diméthylpyridinium et l'indole-3-carboxaldéhyde en présence d'une quantité catalytique de pipéridine. La réaction est généralement effectuée dans le méthanol sous reflux pendant environ 5 heures. Le produit est ensuite collecté, lavé avec du méthanol et recristallisé avec de l'acétonitrile pour donner une poudre orange
Analyse Des Réactions Chimiques
F16 subit diverses réactions chimiques, notamment :
Oxydation : F16 peut être oxydé dans des conditions spécifiques, bien que des études détaillées sur ses produits d'oxydation soient limitées.
Substitution : F16 peut subir des réactions de substitution, en particulier au niveau du cycle indole.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés de F16 avec différents groupes fonctionnels attachés au cycle indole .
Applications de la recherche scientifique
F16 a un large éventail d'applications dans la recherche scientifique, notamment :
Médecine : F16 a montré un potentiel en tant qu'agent anticancéreux en raison de sa cytotoxicité sélective envers les cellules transformées. .
Mécanisme d'action
F16 exerce ses effets en s'accumulant dans les mitochondries des cellules tumorales en raison du potentiel de membrane mitochondriale plus élevé dans ces cellules par rapport aux cellules normales. Une fois à l'intérieur des mitochondries, F16 interfère avec la phosphorylation oxydative, conduisant à une dépolarisation transmembranaire mitochondriale, une augmentation de la perméabilité de la membrane mitochondriale interne, une libération de cytochrome c et finalement à la mort cellulaire par apoptose . Dans les cellules avec des niveaux élevés de Bcl-2 anti-apoptotique, F16 induit une nécrose plutôt qu'une apoptose, élargissant son spectre d'action envers les cellules tumorales génétiquement modifiées .
Comparaison Avec Des Composés Similaires
F16 est unique en raison de son accumulation sélective dans les mitochondries des cellules tumorales et de sa capacité à induire à la fois l'apoptose et la nécrose. Des composés similaires comprennent :
Dérivés de l'acide bétulique : Ces composés ciblent également les mitochondries et ont montré une activité anticancéreuse.
Cations triphénylphosphonium : Ces cations sont connus pour leur capacité à s'accumuler dans les mitochondries et ont été utilisés dans diverses études pour la thérapie anticancéreuse.
Dérivés de la rhodamine : Ces composés sont utilisés pour leurs propriétés fluorescentes et leur capacité à cibler les mitochondries.
F16 se distingue par sa double capacité à induire l'apoptose et la nécrose, ce qui en fait un composé polyvalent pour la thérapie anticancéreuse .
Propriétés
IUPAC Name |
3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAKYSOOXPORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26608-75-3, 36098-33-6 | |
| Record name | Pyridinium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)




